molecular formula C18H23ClN6 B10792645 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B10792645
M. Wt: 358.9 g/mol
InChI Key: ORSJMRYJQKLLEC-UHFFFAOYSA-N
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Description

1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under controlled conditions . The reaction conditions often include the use of ethanol as a solvent and hydrazine hydrate as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved are still under investigation, but its effects on cellular processes have been observed in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an enzyme inhibitor and its diverse reactivity make it a valuable compound for further research .

Properties

Molecular Formula

C18H23ClN6

Molecular Weight

358.9 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)-6-N,6-N-dimethyl-4-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H23ClN6/c1-4-10-20-16-14-11-21-25(17(14)23-18(22-16)24(2)3)12-15(19)13-8-6-5-7-9-13/h5-9,11,15H,4,10,12H2,1-3H3,(H,20,22,23)

InChI Key

ORSJMRYJQKLLEC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)N(C)C)CC(C3=CC=CC=C3)Cl

Origin of Product

United States

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